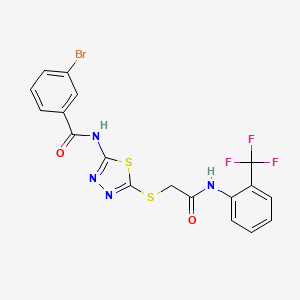
3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H12BrF3N4O2S2 and its molecular weight is 517.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-bromo-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the current understanding of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H15BrF3N3O2S
- Molecular Weight : 426.27 g/mol
The biological activity of thiadiazole derivatives, including the compound , is often attributed to their ability to interact with specific biological targets. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit antibacterial properties through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Thiadiazole derivatives have been shown to decrease cell viability in several cancer cell lines by inducing apoptosis via mitochondrial pathways. For example, compounds similar to this compound demonstrated significant cytotoxic effects against human leukemia and melanoma cells .
- Antibacterial Activity : The presence of trifluoromethyl groups in the structure has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that similar compounds exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of thiadiazole derivatives similar to the compound under investigation:
Case Studies
Recent studies have highlighted the potential of thiadiazole derivatives in clinical applications:
- Case Study on Anticancer Properties : A study evaluated a series of thiadiazole derivatives for their anticancer effects on human leukemia cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity and apoptosis induction compared to control groups .
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of trifluoromethyl-substituted thiadiazoles against resistant bacterial strains. The findings revealed that these compounds could serve as promising candidates for developing new antibiotics .
Eigenschaften
IUPAC Name |
3-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N4O2S2/c19-11-5-3-4-10(8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-7-2-1-6-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWDCLTSNKATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














